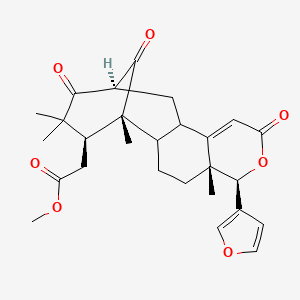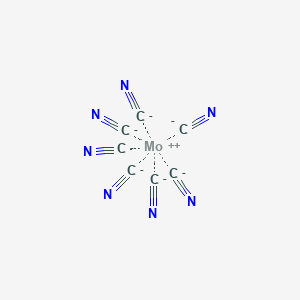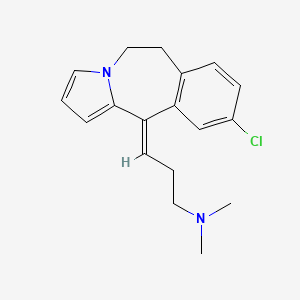
Nelezaprine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NELEZAPRINE is a chemical compound with the molecular formula C18H21ClN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NELEZAPRINE involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters .
Chemical Reactions Analysis
Types of Reactions: NELEZAPRINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
NELEZAPRINE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other compounds. In biology and medicine, this compound is studied for its potential therapeutic effects and mechanisms of action. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of NELEZAPRINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, and signal transduction. Understanding the molecular targets and pathways involved is crucial for developing new therapeutic applications of this compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NELEZAPRINE include other chlorinated aromatic amines and related derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications .
Uniqueness of this compound: this compound is unique due to its specific molecular structure and the resulting properties.
Properties
CAS No. |
69624-60-8 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(3E)-3-(9-chloro-5,6-dihydropyrrolo[1,2-c][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2/c1-20(2)10-3-5-16-17-13-15(19)8-7-14(17)9-12-21-11-4-6-18(16)21/h4-8,11,13H,3,9-10,12H2,1-2H3/b16-5+ |
InChI Key |
HOVKCSFHZRYZBX-FZSIALSZSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CN2CCC3=C1C=C(C=C3)Cl |
Synonyms |
3-(9-chloro-6,11-dihydro-5H-pyrrolo(2,1-B)(3)benzazepin-11-ylidene)-N,N-dimethyl-1-propanamine 3-CDPBDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
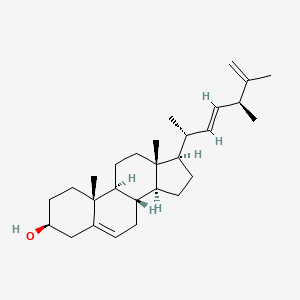
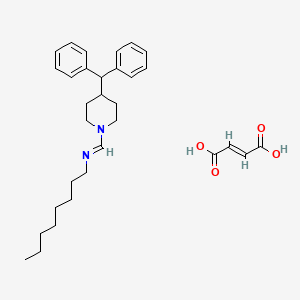
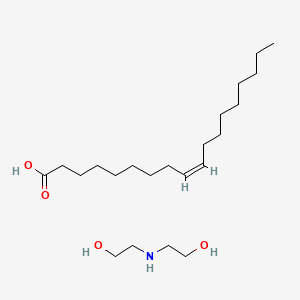
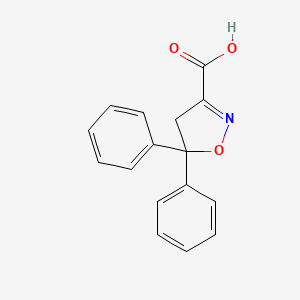
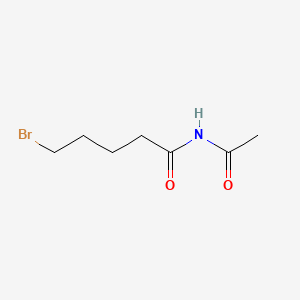
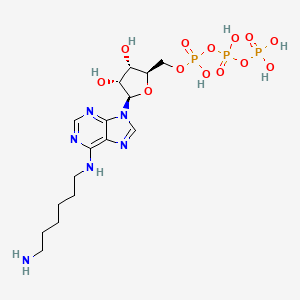
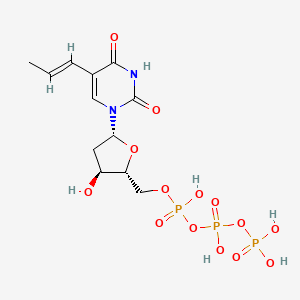

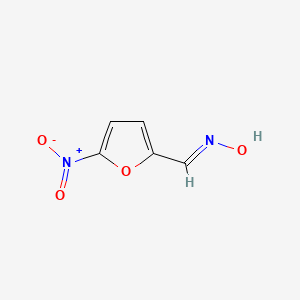
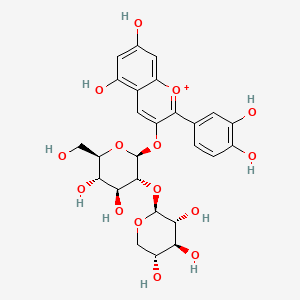
![(1S,13S)-7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine](/img/structure/B1239718.png)
